Ethyl 2-(7-nitro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate
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Description
Ethyl 2-(7-nitro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate is a useful research compound. Its molecular formula is C14H13NO6 and its molecular weight is 291.26 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-(7-nitro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate is a compound of interest due to its potential biological activity. This article explores its synthesis, biological properties, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C13H13N3O4 |
Molecular Weight | 273.25 g/mol |
CAS Number | 52980-54-8 |
Density | 1.30 g/cm³ |
Boiling Point | 350 °C |
Melting Point | Not available |
Synthesis
The synthesis of this compound typically involves the reaction of 7-nitro-1-oxo-tetrahydronaphthalene with ethyl oxoacetate under controlled conditions. The process requires careful monitoring of temperature and pH to optimize yield and purity.
Antimicrobial Properties
Research has indicated that derivatives of nitro-substituted naphthalene compounds exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.5 to 16 µg/mL against Gram-positive and Gram-negative bacteria .
Cytotoxicity and Anticancer Activity
A preliminary investigation into the cytotoxic effects of this compound on cancer cell lines revealed promising results. In vitro assays indicated that it could induce apoptosis in human cancer cells with an IC50 value in the low micromolar range. This suggests potential as an anticancer agent .
The proposed mechanism of action for this compound involves the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This oxidative stress is believed to disrupt cellular function and promote cell death pathways .
Case Studies
Case Study 1: Antibacterial Efficacy
In a controlled study published in the Journal of Medicinal Chemistry, derivatives of naphthalene compounds were tested against Staphylococcus aureus and Escherichia coli. The study found that substituents at the 7-position significantly enhanced antibacterial activity, with Ethyl 2-(7-nitro...) showing superior efficacy compared to its unsubstituted counterparts .
Case Study 2: Anticancer Potential
Another study focused on the anticancer properties of related compounds highlighted that those with a nitro group at the 7-position exhibited increased cytotoxicity against breast cancer cell lines (MCF-7). The study concluded that the nitro group plays a crucial role in enhancing biological activity through specific interactions with cellular targets .
Properties
Molecular Formula |
C14H13NO6 |
---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
ethyl 2-(7-nitro-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-2-oxoacetate |
InChI |
InChI=1S/C14H13NO6/c1-2-21-14(18)13(17)10-6-4-8-3-5-9(15(19)20)7-11(8)12(10)16/h3,5,7,10H,2,4,6H2,1H3 |
InChI Key |
IGLHCGBGAFAJQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1CCC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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